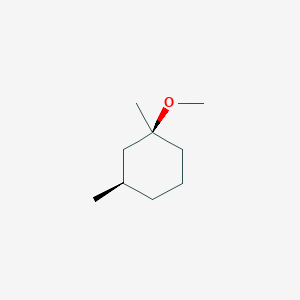![molecular formula C48H58O8 B15167638 1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] CAS No. 346694-58-4](/img/structure/B15167638.png)
1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylenedimethanetriyl core connected to four 3,5-bis(methoxymethyl)benzene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Central Core: The central 1,4-phenylenedimethanetriyl core is synthesized through a series of reactions starting from benzene derivatives. This often involves Friedel-Crafts alkylation to introduce methylene groups.
Attachment of Benzene Groups: The 3,5-bis(methoxymethyl)benzene groups are then attached to the central core through nucleophilic substitution reactions. This step requires the use of strong nucleophiles and appropriate solvents to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroxymethyl compounds.
科学研究应用
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, while the benzene rings provide aromatic stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
相似化合物的比较
Similar Compounds
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): This compound has a similar biphenyl core but different substituents, leading to distinct chemical properties.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) Perchlorates: Another related compound with a biphenyl core and tetrazin-1-ium groups.
Uniqueness
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] is unique due to its specific combination of a 1,4-phenylenedimethanetriyl core and four 3,5-bis(methoxymethyl)benzene groups. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
346694-58-4 |
|---|---|
分子式 |
C48H58O8 |
分子量 |
763.0 g/mol |
IUPAC 名称 |
1-[[4-[bis[3,5-bis(methoxymethyl)phenyl]methyl]phenyl]-[3,5-bis(methoxymethyl)phenyl]methyl]-3,5-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C48H58O8/c1-49-25-33-13-34(26-50-2)18-43(17-33)47(44-19-35(27-51-3)14-36(20-44)28-52-4)41-9-11-42(12-10-41)48(45-21-37(29-53-5)15-38(22-45)30-54-6)46-23-39(31-55-7)16-40(24-46)32-56-8/h9-24,47-48H,25-32H2,1-8H3 |
InChI 键 |
XLBOUWSJRPWVOW-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC(=CC(=C1)C(C2=CC=C(C=C2)C(C3=CC(=CC(=C3)COC)COC)C4=CC(=CC(=C4)COC)COC)C5=CC(=CC(=C5)COC)COC)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
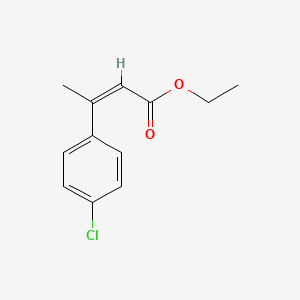
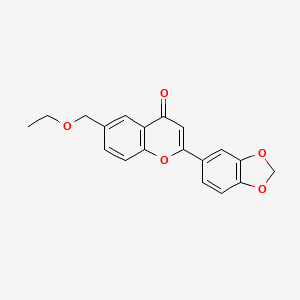

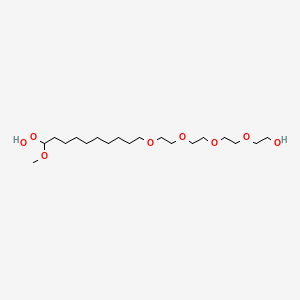
sulfanium bromide](/img/structure/B15167593.png)
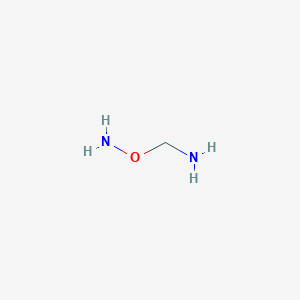
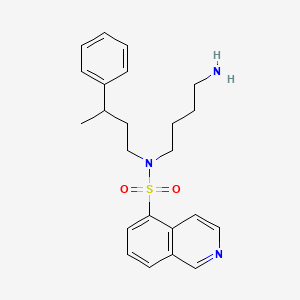
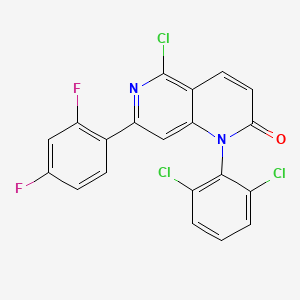
![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)
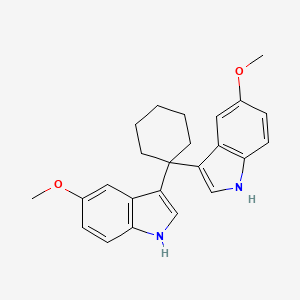
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B15167621.png)
![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
